AN7973

Cryptosporidium Antiparasitic In Vitro Potency

Procure AN7973 for mechanism-of-action studies. Its retained potency against AN3661-resistant Cryptosporidium strains (CpCPSF3 Y385N) uniquely positions it to dissect benzoxaborole targets. With oral bioavailability and rapid clearance in calf models, it is an essential benchmark for validating novel anti-cryptosporidial compounds.

Molecular Formula C19H17BClN3O3
Molecular Weight 381.6 g/mol
Cat. No. B8107585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN7973
Molecular FormulaC19H17BClN3O3
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N4C=CC=N4)Cl)C(O1)(C)C)O
InChIInChI=1S/C19H17BClN3O3/c1-19(2)15-7-4-12(10-16(15)20(26)27-19)23-18(25)14-6-5-13(11-17(14)21)24-9-3-8-22-24/h3-11,26H,1-2H3,(H,23,25)
InChIKeyJUSVAUWJLCQPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AN7973 (2-chloro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-4-pyrazol-1-ylbenzamide): A Preclinical Benzoxaborole Candidate for Cryptosporidiosis


2-Chloro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-4-pyrazol-1-ylbenzamide, designated AN7973 (CAS 1620899-32-2), is a 6-carboxamide benzoxaborole with a molecular formula of C19H17BClN3O3 and a molecular weight of 381.6 g/mol . AN7973 functions by inhibiting intracellular Cryptosporidium parasite development and exhibits oral activity in murine models of both acute and established cryptosporidiosis [1]. It is a potent inhibitor of Cryptosporidium parvum and C. hominis, the species most clinically relevant to human health [1]. The compound represents a research-stage antiparasitic agent being advanced for the treatment of cryptosporidiosis, a diarrheal disease with limited effective therapeutic options.

Why Generic Benzoxaborole Substitution Fails: Structural Specificity in AN7973's Antiparasitic Activity


Benzoxaboroles constitute a chemically versatile class, yet their antiparasitic activity is highly sensitive to substitution patterns. AN7973's 6-carboxamide moiety and its specific substitution at the 2-chloro-4-pyrazol-1-yl position confer unique potency against Cryptosporidium that is not shared by other benzoxaboroles [1]. For example, the structurally related compound AN3661, while also active against Cryptosporidium, exhibits a different mechanism of action (targeting CPSF3) and loses efficacy against AN3661-resistant strains carrying the CpCPSF3 Y385N mutation—a resistance mechanism to which AN7973 remains fully active [2]. Therefore, substitution with a generic or structurally similar benzoxaborole cannot replicate AN7973's specific pharmacological profile, including its oral efficacy in both acute and chronic infection models and its favorable safety and PK parameters [1].

Quantitative Differentiation Guide: AN7973 vs. Nitazoxanide, AN3661, and MMV665917 in Cryptosporidium Models


AN7973 Exhibits Superior In Vitro Potency Compared to Nitazoxanide Against C. parvum

AN7973 demonstrates significantly greater in vitro potency against Cryptosporidium parvum than the FDA-approved standard-of-care agent nitazoxanide. In HCT-8 cell infection assays, AN7973 achieved an EC50 of 0.13 µM, while nitazoxanide exhibited an EC50 of 1.55 µM [1][2]. This represents an approximately 12-fold improvement in potency. Additionally, time-kill curve analyses revealed that AN7973 acts rapidly to eliminate intracellular Cryptosporidium parasites, whereas nitazoxanide displays a much slower rate of parasite clearance in vitro [2].

Cryptosporidium Antiparasitic In Vitro Potency

AN7973 Demonstrates Superior Selectivity Index Relative to Nitazoxanide

AN7973 exhibits a favorable selectivity profile, with no cytotoxicity observed in three mammalian cell lines (HCT-8, HEK293, HepG2) at concentrations up to 25 µM, the highest concentration tested [1]. This yields a selectivity index (CC50/EC50) of >192 for AN7973 against C. parvum, calculated using the EC50 of 0.13 µM and the minimum cytotoxic concentration of >25 µM. In contrast, nitazoxanide's selectivity index is substantially lower, as its reported EC50 is 1.55 µM and its cytotoxicity is observed at much lower multiples of its EC50 [1][2]. A larger selectivity index is crucial for minimizing host cell toxicity during treatment.

Selectivity Index Cytotoxicity Safety Margin

AN7973 Retains Full Efficacy Against AN3661-Resistant C. parvum Strains

A critical differentiator for AN7973 is its retained activity against Cryptosporidium parvum strains that are resistant to the closely related benzoxaborole AN3661. While AN3661 inhibits Cryptosporidium growth by targeting the endonuclease activity of CPSF3 (cleavage and polyadenylation specificity factor 3), a single point mutation (CpCPSF3 Y385N) confers resistance to AN3661 [1]. Notably, AN7973 remains fully effective in controlling severe infection in mice challenged with this AN3661-resistant strain [1]. This suggests that AN7973 either engages a different target or interacts with CPSF3 in a manner distinct from AN3661, avoiding cross-resistance.

Drug Resistance CPSF3 Mutation Cross-Resistance

AN7973 Demonstrates Rapid Parasite Clearance in a Neonatal Calf Model of Cryptosporidiosis

In a neonatal dairy calf model that closely mimics cryptosporidiosis in human infants, AN7973 achieved a reduction in fecal oocyst shedding of nearly 5 logs within the first three days of treatment [1]. This effect is described as the most rapid reduction in parasite shedding yet reported in this model when compared to historical data for other anti-cryptosporidial agents, including nitazoxanide and MMV665917 [1][2]. Additionally, AN7973 treatment reduced diarrhea and dehydration in the infected calves [1].

In Vivo Efficacy Neonatal Calf Model Fecal Shedding

AN7973 Exhibits Potent Inhibition of Both C. parvum and C. hominis Isolates

AN7973 potently inhibits the two Cryptosporidium species most relevant to human health: C. parvum and C. hominis. In vitro, AN7973 demonstrated EC50 values of 0.13 µM against multiple C. parvum isolates and 0.12 µM against the C. hominis TU502 isolate [1]. This dual-species activity is critical because C. hominis is responsible for over 75% of cryptosporidiosis cases in children in developing countries, yet many preclinical compounds show preferential activity only against C. parvum . In contrast, the piperazine-based compound MMV665917, while active against C. parvum, has less well-characterized activity against C. hominis .

Cryptosporidium hominis Species Specificity Broad-Spectrum

Recommended Application Scenarios for AN7973 in Cryptosporidiosis Drug Discovery and Preclinical Development


Tool Compound for Investigating Benzoxaborole Mechanisms of Action

AN7973's retained activity against AN3661-resistant C. parvum strains (CpCPSF3 Y385N mutation) makes it an invaluable tool for dissecting benzoxaborole mechanisms of action [1]. Researchers can use AN7973 in comparative studies with AN3661 to identify target engagement differences, map resistance pathways, and elucidate the role of CPSF3 versus other potential targets in Cryptosporidium. This application is particularly relevant for academic labs and pharmaceutical companies engaged in antiparasitic target validation and mechanism-of-action studies.

Lead Compound for Orally Active Cryptosporidiosis Therapies

With its oral bioavailability, favorable safety profile (selectivity index >192), and potent in vivo efficacy in both mouse and neonatal calf models, AN7973 is a premier lead compound for the development of new orally active therapies for cryptosporidiosis [2]. Its ability to reduce fecal oocyst shedding by nearly 5 logs within three days in a calf model, which mimics human infant infection, positions AN7973 as a strong candidate for further preclinical optimization and IND-enabling studies [2].

Benchmark Compound for Anti-Cryptosporidium Screening Assays

Due to its well-characterized and potent in vitro activity (EC50 = 0.13 µM against C. parvum in HCT-8 cells) and lack of cytotoxicity up to 25 µM, AN7973 serves as an ideal positive control or benchmark compound in high-throughput screening campaigns for novel anti-cryptosporidial agents . Its broad-spectrum activity against both C. parvum and C. hominis ensures that assay results are relevant across the clinically important Cryptosporidium species .

In Vivo Efficacy Standard in Cryptosporidiosis Animal Models

AN7973's robust and rapid parasite clearance in multiple animal models (IFN-γ knockout mice, NOD scid gamma mice, and neonatal calves) establishes it as a gold-standard reference compound for evaluating the in vivo efficacy of new chemical entities [3]. Procurement of AN7973 is essential for research groups seeking to benchmark their own compounds' performance in preclinical cryptosporidiosis models, ensuring that new candidates meet or exceed the high bar set by this benzoxaborole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN7973

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.